(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide
Description
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano and amide functional groups
Properties
IUPAC Name |
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15(2)18-7-5-17(6-8-18)13-20(14-23)22(25)24-21-11-9-19(10-12-21)16(3)4/h5-13,15-16H,1-4H3,(H,24,25)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPJCKPRGQUNDK-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide typically involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(4-isopropylphenyl)acrylonitrile. This intermediate is then reacted with 4-isopropylaniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that can interact with biological molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and amide groups can form hydrogen bonds and other interactions with these targets, affecting their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N,3-bis(4-methylphenyl)prop-2-enamide
- (E)-2-cyano-N,3-bis(4-ethylphenyl)prop-2-enamide
- (E)-2-cyano-N,3-bis(4-tert-butylphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from similar compounds with different alkyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
